molecular formula C13H16FNO2 B3002503 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one CAS No. 1164520-33-5

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one

Cat. No.: B3002503
CAS No.: 1164520-33-5
M. Wt: 237.274
InChI Key: PEWAIFQTAZONMN-FPLPWBNLSA-N
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Description

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one is an organic compound that features a dimethylamino group, a fluorophenoxy group, and a pentenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one typically involves the reaction of 3-fluorophenol with a suitable pentenone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)-4-(3-fluorophenoxy)-1-penten-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Fluorophenoxy)ethylamine: Shares the fluorophenoxy group but differs in the rest of the structure.

    3-[2-(dimethylamino)phenyl]-1-{[2-(3-fluorophenoxy)pyridin-3-yl]methyl}urea: Contains both dimethylamino and fluorophenoxy groups but has a different core structure.

Properties

IUPAC Name

(Z)-1-(dimethylamino)-4-(3-fluorophenoxy)pent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2/c1-10(13(16)7-8-15(2)3)17-12-6-4-5-11(14)9-12/h4-10H,1-3H3/b8-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWAIFQTAZONMN-FPLPWBNLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C=CN(C)C)OC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)/C=C\N(C)C)OC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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